Crystallographically Validated Binding Mode and Occupancy in EV-D68 3C Protease
The (2S,3R) stereoisomer (U9R) was identified as a 'Ligand of Interest' by the authors of the PanDDA analysis group deposition for EV-D68 3C protease [1]. In the 7GOL crystal structure, refined to 1.49 Å, the compound exhibits an average occupancy of 0.7 and a real space correlation coefficient (RSCC) of 0.585, confirming a robust fit to the electron density map [2]. This validates the specific binding of the (2S,3R) configuration within the active site, unlike the (2R,3S) enantiomer, which was cataloged only as an NMR quality control standard and has no reported structural validation against this target [3].
| Evidence Dimension | Target binding validation (Crystallographic occupancy and map fitting) |
|---|---|
| Target Compound Data | PDB 7GOL; Occupancy: 0.7; RSCC: 0.585; Resolution: 1.49 Å |
| Comparator Or Baseline | (2R,3S)-3-methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide (BMRB bmse011128) |
| Quantified Difference | Target compound: Validated X-ray structure bound to target. Comparator: No crystallographic binding data to EV-D68 3C protease; only NMR QC data available. |
| Conditions | X-ray diffraction; Enterovirus D68 3C protease, Diamond Light Source beamline I04-1 |
Why This Matters
Procurement of the correct stereoisomer is mandatory for reproducing the published crystallographic binding mode; the enantiomer lacks target validation, risking failure in structural biology or assay setup.
- [1] Lithgo, R. M., et al. (2024). bioRxiv. doi:10.1101/2024.04.29.591650. PDB Group Deposition G_1002271. View Source
- [2] RCSB PDB. Ligand Validation Report for 7GOL: U9R. https://www.rcsb.org/ligand-validation/7GOL/. View Source
- [3] BMRB. bmse011128: (2R,3S)-3-methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide. https://bmrb.io/metabolomics/mol_summary/index.php?id=bmse011128. View Source
